molecular formula C11H21BrO B13620945 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane

1-(Bromomethyl)-3-methyl-1-propoxycyclohexane

Cat. No.: B13620945
M. Wt: 249.19 g/mol
InChI Key: CPLDFXDLWFXQMW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methyl-1-propoxycyclohexane is a brominated cyclohexane derivative featuring a bromomethyl group (-CH2Br), a methyl group (-CH3), and a propoxy group (-OCH2CH2CH3) attached to the cyclohexane ring. Below, we analyze structurally similar brominated cyclohexane derivatives to infer its properties and applications.

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(bromomethyl)-3-methyl-1-propoxycyclohexane

InChI

InChI=1S/C11H21BrO/c1-3-7-13-11(9-12)6-4-5-10(2)8-11/h10H,3-9H2,1-2H3

InChI Key

CPLDFXDLWFXQMW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCCC(C1)C)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-propoxycyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial production methods may involve continuous flow processes where the bromination reaction is optimized for large-scale production. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(Bromomethyl)-3-methyl-1-propoxycyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines to form corresponding alcohols, nitriles, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution and elimination reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)-3-methyl-1-propoxycyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through bromomethylation, which can help in studying biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane involves its reactivity as a brominated compound. The bromomethyl group is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Brominated Cyclohexane Derivatives

Structural and Molecular Comparisons

The table below summarizes key molecular features of analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 2550-36-9 Bromomethyl (-CH2Br)
1-Bromo-3-methylcyclohexane C₇H₁₃Br 177.08 13905-48-1 Bromo (-Br) at C1, methyl (-CH3) at C3
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 1909336-04-4 Bromomethyl and methanesulfonyl (-SO2CH3)
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 297.19 1282589-52-9 Bromophenyl and ester (-COOCH3)
1-Bromohexane C₆H₁₃Br 165.07 111-25-1 Linear alkyl bromide
Key Observations:
  • Electronic Influence : Electron-withdrawing groups (e.g., methanesulfonyl in ) polarize the C-Br bond, enhancing reactivity in elimination or substitution reactions .

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